molecular formula C26H27ClFN5O3 B2468293 2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242912-03-3

2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2468293
CAS No.: 1242912-03-3
M. Wt: 511.98
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H27ClFN5O3 and its molecular weight is 511.98. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClFN5O3/c1-2-13-31-24(35)18-12-11-16(23(34)29-17-7-4-3-5-8-17)14-22(18)33-25(31)30-32(26(33)36)15-19-20(27)9-6-10-21(19)28/h6,9-12,14,17H,2-5,7-8,13,15H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKGZLFCIXWUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel synthetic derivative within the quinazoline family. This class of compounds has been recognized for its diverse biological activities, including anticancer and antimicrobial properties. The unique structural features of this compound may enhance its biological efficacy and selectivity against various targets.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H24ClF N5O3
Molar Mass 417.88 g/mol
CAS Number Not available

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives in targeting various cancer types. The compound has shown promising results in preclinical models.

  • Mechanism of Action : The compound's structure suggests it may inhibit key kinases involved in cancer cell proliferation and survival. For instance, quinazoline derivatives are known to affect Aurora A kinase activity, which is crucial for cell cycle regulation.
  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For example:
    • MCF-7 Breast Cancer Cells : The compound induced apoptosis and caused cell cycle arrest at the G1 phase.
    • IC50 Values : The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range (e.g., 168.78 µM), indicating potent activity against these cells .

Antimicrobial Activity

Quinazolines have also been explored for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against certain bacterial strains.

  • Mechanism : The presence of halogen substituents (e.g., chlorine and fluorine) is often associated with enhanced antimicrobial activity by increasing membrane permeability or disrupting cellular processes.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can often be correlated with their structural features:

Structural Feature Impact on Activity
Chlorine and Fluorine Substituents Enhance binding affinity to target proteins and improve pharmacokinetic properties.
Cyclohexyl Group May contribute to lipophilicity and improve membrane penetration.
Dioxo Group Potentially increases hydrogen bonding capabilities with biological targets.

Case Studies

  • Study on Quinazoline Derivatives : A study investigated various quinazoline-based compounds for their anticancer properties. The findings indicated that modifications at the 6-position significantly influenced potency against cancer cell lines .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against a panel of bacteria and fungi. Results showed that compounds with similar structural motifs exhibited broad-spectrum activity .

Scientific Research Applications

The compound 2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic organic molecule that has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications in detail, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The compound features a complex structure characterized by:

  • Molecular Formula : C19H24ClF N5O3
  • Molecular Weight : Approximately 397.87 g/mol
  • IUPAC Name : this compound

Physical Properties

The compound is generally synthesized in a laboratory setting and may exist in various forms depending on the conditions of synthesis. Its solubility and stability are crucial for its application in biological systems.

Anticancer Research

Recent studies have identified compounds similar to this one as potential inhibitors of polo-like kinase 1 (Plk1), a target in cancer therapy. The triazoloquinazoline scaffold has been shown to exhibit specific anti-Plk1 activity in both biochemical assays and cellular models. The mechanism involves disrupting mitotic processes in cancer cells, thereby inhibiting tumor growth.

Case Study

In a study published by the National Institutes of Health, triazoloquinazolinone derivatives were tested for their efficacy against Plk1-addicted cancers. The findings indicated that these compounds could serve as a foundation for developing new anticancer therapeutics due to their favorable pharmacokinetic properties and low toxicity profiles .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Research indicates that it may modulate neurotransmitter levels and reduce oxidative stress in neuronal tissues. This could make it a candidate for treating neurodegenerative diseases.

Evidence from Research

A study highlighted the neuroprotective effects of related compounds in models of epilepsy. The results suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .

Antioxidant Activity

The molecular structure implies possible antioxidant capabilities that could help protect cells from oxidative damage. This property is particularly relevant in conditions where oxidative stress is a contributing factor.

Drug Development

Given the presence of heterocyclic moieties common in FDA-approved drugs, this compound's derivatives may be explored for drug development purposes. The triazoloquinazolinone framework has been associated with various biological activities, making it a versatile scaffold for medicinal chemistry.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits Plk1 activity; potential for cancer therapy
NeuroprotectionModulates neurotransmitter levels; reduces oxidative stress
AntioxidantPotential to protect cells from oxidative damage
Drug DevelopmentScaffold for creating new therapeutic agents

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